

Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest		
Compound Name:	Propargyl-PEG8-NHS ester	
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This technical guide provides an in-depth overview of **Propargyl-PEG8-NHS ester**, a versatile heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular biology. This document details its chemical properties, and provides comprehensive experimental protocols for its application in labeling and click chemistry, complete with visual workflows.

Core Properties of Propargyl-PEG8-NHS Ester

Propargyl-PEG8-NHS ester is a chemical compound featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene glycol (PEG) spacer of eight ethylene glycol units. This structure allows for the covalent attachment to primary amines on biomolecules and subsequent conjugation to azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5]



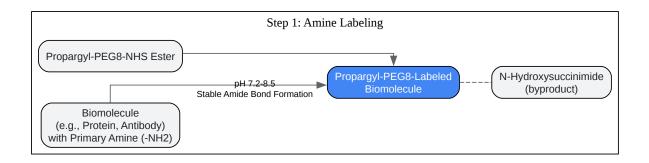
Property	Value	References
Chemical Formula	C24H39NO12	[1][6][7]
Molecular Weight	533.57 g/mol	[6][7]
CAS Number	2182601-74-5	[1][6][7]
Purity	Typically >90-98%	[1][6]
Solubility	Soluble in DMSO, DMF, and DCM	[1]
Storage	Store at -20°C, protect from moisture	[1][7]

Reaction Mechanisms and Experimental Workflows

Propargyl-PEG8-NHS ester is primarily utilized in a two-step bioconjugation process. The first step involves the reaction of the NHS ester with a primary amine on a target molecule. The second step is the "click" reaction between the propargyl group and an azide-functionalized molecule.

Amine Labeling via NHS Ester Chemistry

The NHS ester moiety reacts with primary amines, such as the ϵ -amine of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][2][8] This reaction is pH-dependent, with an optimal pH range of 7.2-8.5.[9][10]



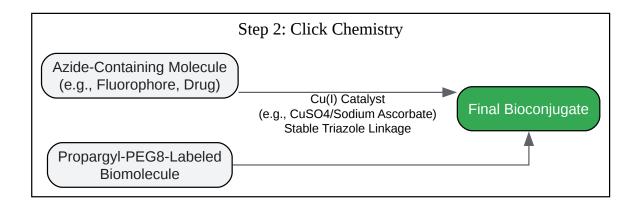


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Workflow for labeling a biomolecule with **Propargyl-PEG8-NHS Ester**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the amine labeling, the propargyl-functionalized biomolecule can be conjugated to a molecule containing an azide group through a copper(I)-catalyzed click reaction. This reaction is highly efficient and specific, forming a stable triazole linkage.[1][3][11]



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Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocols

The following are generalized protocols for the use of **Propargyl-PEG8-NHS ester**. Optimization may be required for specific applications.

Protocol 1: Labeling of a Protein with Propargyl-PEG8-NHS Ester

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Propargyl-PEG8-NHS ester



- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[9]
- Prepare the Propargyl-PEG8-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG8-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[9]
- Reaction: Add a 5- to 20-fold molar excess of the dissolved Propargyl-PEG8-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove the excess, unreacted Propargyl-PEG8-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

- Propargyl-labeled biomolecule (from Protocol 1)
- Azide-containing molecule of interest



- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-binding ligand (e.g., THPTA or BTTAA) is recommended to improve efficiency and reduce protein damage.
- Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled biomolecule and the azide-containing molecule in the desired molar ratio (typically a slight excess of the smaller molecule is used) in the degassed reaction buffer.
- Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the copper-binding ligand (if used) at a 1:5 molar ratio.
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 μ M.
- Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE with fluorescent imaging if a fluorescent azide was used).
- Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography depending on the nature of the biomolecule. The addition of a copper chelator like EDTA can help in the removal of the catalyst.[12]

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